molecular formula C7H4BrClF3N B1412187 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine CAS No. 1227496-23-2

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine

Cat. No.: B1412187
CAS No.: 1227496-23-2
M. Wt: 274.46 g/mol
InChI Key: QRMLHZICIGLUAQ-UHFFFAOYSA-N
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Description

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H4BrClF3N. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is used in several scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-4-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

3-Bromomethyl-2-chloro-4-(trifluoromethyl)pyridine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the pyridine ring. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(bromomethyl)-2-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-4-5(7(10,11)12)1-2-13-6(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRMLHZICIGLUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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